(2E)-1-(2-prop-2-enylthiobenzimidazolyl)-3-(2-thienyl)prop-2-en-1-one

Description

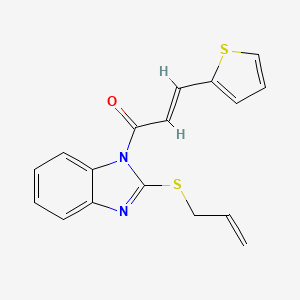

The compound "(2E)-1-(2-prop-2-enylthiobenzimidazolyl)-3-(2-thienyl)prop-2-en-1-one" is a chalcone derivative characterized by a central α,β-unsaturated ketone core flanked by two aromatic systems: a benzimidazole ring substituted with a propenylthio (allylthio) group at the 2-position (Ring A) and a thiophene (2-thienyl) group (Ring B) (Figure 1). This structure combines electron-rich heterocycles (benzimidazole and thiophene) with a conjugated enone system, which is known to confer diverse biological and optical properties in chalcones.

Properties

IUPAC Name |

(E)-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-2-11-22-17-18-14-7-3-4-8-15(14)19(17)16(20)10-9-13-6-5-12-21-13/h2-10,12H,1,11H2/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFIUGSXUFCRCW-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-1-(2-prop-2-enylthiobenzimidazolyl)-3-(2-thienyl)prop-2-en-1-one” typically involves the following steps:

Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the Prop-2-enylthio Group: This step involves the alkylation of the benzimidazole ring with an allyl halide in the presence of a base.

Formation of the Prop-2-en-1-one Moiety: The final step involves the condensation of the intermediate with a thiophene aldehyde under basic or acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the prop-2-en-1-one moiety.

Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one moiety.

Substitution: The benzimidazole ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, such compounds are often investigated for their potential antimicrobial, antiviral, and anticancer activities.

Medicine

The compound may have potential therapeutic applications, including as a drug candidate for various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which the compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Chalcones and Their Bioactivity

Structural Analogues with Thienyl Groups

Thiophene-containing chalcones are prevalent in materials science and pharmacology:

- Its crystal structure shows a dihedral angle of 7.14°–56.26° between rings, typical of chalcones .

- 1-(4-Bromophenyl)-3-(2-thienyl)prop-2-en-1-one (): Bromine at the para position increases molecular weight (337.2 g/mol) and polarizability, favoring crystallinity .

Comparison with Target Compound: The benzimidazole-propenylthio group in the target compound likely increases molecular weight (>400 g/mol) compared to simpler aryl-thienyl chalcones (~230–340 g/mol). This could reduce solubility but enhance thermal stability and nonlinear optical (NLO) properties, as seen in benzofuran-based chalcones ().

Crystallographic and Optical Properties

Chalcone crystal packing is influenced by substituents:

- Benzofuran derivatives (e.g., (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one) crystallize in non-centrosymmetric space groups (e.g., P212121), enabling NLO applications .

- Thienyl chalcones exhibit varied dihedral angles (7.14°–56.26°), with tighter angles enhancing conjugation and UV-Vis absorption .

Comparison with Target Compound: The benzimidazole ring may promote planarization of the enone system, reducing the dihedral angle between Rings A and B. This could extend π-conjugation, shifting UV-Vis absorption to longer wavelengths compared to thienyl analogues .

Physicochemical Properties

- Molecular Weight: The target compound’s benzimidazole and propenylthio groups increase molecular weight (~420–450 g/mol) versus simpler chalcones (e.g., 229.3 g/mol for aminophenyl-thienyl derivatives) .

- Lipophilicity : The propenylthio group may elevate logP values, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

The compound (2E)-1-(2-prop-2-enylthiobenzimidazolyl)-3-(2-thienyl)prop-2-en-1-one , also known by its chemical identifiers and synonyms, is a member of the class of thiobenzimidazoles and thienyl compounds. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H14N2OS2

- Molecular Weight : 350.5 g/mol

- Structure : The compound features a thienyl group and a benzimidazole moiety, which are known for their biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, antimicrobial properties, and effects on cellular pathways.

Anticancer Activity

Research indicates that (2E)-1-(2-prop-2-enylthiobenzimidazolyl)-3-(2-thienyl)prop-2-en-1-one exhibits significant anticancer properties.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. It has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens.

- Activity Against Bacteria : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Studies

-

Case Study on Cancer Treatment :

- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with (2E)-1-(2-prop-2-enylthiobenzimidazolyl)-3-(2-thienyl)prop-2-en-1-one led to a significant reduction in cell viability compared to untreated controls. The study highlighted the potential for this compound to be developed into a therapeutic agent for breast cancer.

-

Case Study on Antimicrobial Activity :

- An investigation into the antimicrobial efficacy of the compound against various bacterial strains revealed that it significantly inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.